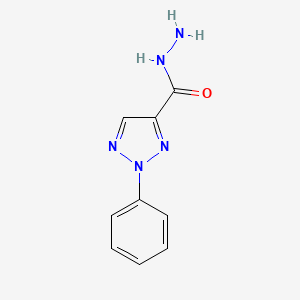
N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline is an organic compound known for its complex structure and diverse applications. It features a tertiary amine group and a conjugated diene system, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline typically involves the reaction of aniline derivatives with appropriate dienes under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the conjugated diene system .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation agents like bromine or chlorine, and nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary or primary amines.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in electron transfer processes, while the tertiary amine group can form hydrogen bonds and ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the conjugated diene system, making it less reactive in certain types of reactions.
4-Phenylbutadiene: Does not contain the tertiary amine group, limiting its biological activity.
N,N-Dimethyl-4-phenylaniline: Similar structure but lacks the extended conjugation, affecting its electronic properties.
Uniqueness
N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline is unique due to its combination of a tertiary amine group and a conjugated diene system, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62056-01-3 |
|---|---|
Molecular Formula |
C20H23N |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(3-phenylhexa-1,5-dienyl)aniline |
InChI |
InChI=1S/C20H23N/c1-4-8-18(19-9-6-5-7-10-19)14-11-17-12-15-20(16-13-17)21(2)3/h4-7,9-16,18H,1,8H2,2-3H3 |
InChI Key |
LRYPVCAJHGJFKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one](/img/structure/B14549340.png)
![N-Methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14549341.png)









![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)-](/img/structure/B14549392.png)
![3-Phenyl-1,4-dioxa-2-azaspiro[4.4]non-2-ene](/img/structure/B14549403.png)

